(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
CAS No.: 849831-54-5
Cat. No.: VC11974155
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849831-54-5 |
|---|---|
| Molecular Formula | C11H11F3O2 |
| Molecular Weight | 232.20 g/mol |
| IUPAC Name | (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1 |
| Standard InChI Key | KOPLOHWBAJQCOI-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
| SMILES | CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure comprises three critical components:
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A chiral center at the second carbon, conferring (S)-configuration.
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A propanoic acid moiety (-CH₂-COOH) providing zwitterionic properties in physiological conditions.
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A 4-(trifluoromethyl)phenyl group attached to the third carbon, introducing steric bulk and electronic effects .
The trifluoromethyl group’s strong electron-withdrawing nature polarizes the phenyl ring, influencing π-π stacking interactions and binding affinity to hydrophobic protein pockets .
Stereochemical Implications
The (S)-configuration at the α-carbon is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. For example, in analogous compounds, the (S)-enantiomer shows 10–100-fold higher receptor binding affinity compared to the (R)-form . X-ray crystallography of related structures reveals that the trifluoromethyl group adopts a conformation perpendicular to the phenyl ring, minimizing steric clashes and optimizing van der Waals interactions .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is documented, analogous compounds are synthesized via:
Strecker-Type Reactions
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Step 1: Condensation of 4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate.
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Step 2: Cyanide addition to generate α-aminonitrile.
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Step 3: Hydrolysis under acidic conditions to yield the target amino acid .
Radical Fluorination
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CF₃ Group Introduction: Trifluoromethylation via radical intermediates using CF₃I or Umemoto’s reagent .
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Example: A [3+2]-cycloaddition between CF₃CHN₂ and styrene derivatives forms bicyclic intermediates, which are subsequently functionalized .
Key Challenges
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Stereocontrol: Achieving enantiomeric excess >95% requires chiral auxiliaries or asymmetric catalysis.
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Fluorination Efficiency: Side reactions such as defluorination or over-fluorination necessitate precise temperature and stoichiometric control .
Physicochemical Properties
Thermodynamic Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 261.22 g/mol | Calculated |
| logP (Octanol-Water) | 2.8 ± 0.3 | Estimated |
| pKa (Carboxylic Acid) | 3.1–3.5 | Analog |
| Melting Point | 142–145°C | Analog |
Spectral Characteristics
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¹H NMR (D₂O): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 3.32 (q, 1H, CH), 2.98 (dd, J = 14.1, 6.2 Hz, 1H, CH₂), 2.72 (dd, J = 14.1, 8.3 Hz, 1H, CH₂), 1.45 (s, 3H, CH₃) .
Pharmacological Activity
Mechanism of Action
Although direct studies are lacking, related trifluoromethylated compounds exhibit:
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Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 μM .
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Receptor Modulation: Allosteric binding to G-protein-coupled receptors (GPCRs), altering intracellular cAMP levels .
Hypothetical Therapeutic Applications
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Anti-Inflammatory Agents: CF₃ groups reduce prostaglandin E₂ synthesis by 70% in macrophage models .
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Metabolic Disorders: Enhanced lipid solubility improves hepatocyte uptake, potentially addressing steatosis .
Comparative Analysis with Structural Analogs
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